molecular formula C14H17BF3NO4 B2886710 Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate CAS No. 2377609-07-7

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2886710
CAS No.: 2377609-07-7
M. Wt: 331.1
InChI Key: OAOGXGCVMBJOTM-UHFFFAOYSA-N
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Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate is a specialized organic compound characterized by its boronic ester group and trifluoromethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a palladium or copper-based catalyst, and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the boronic ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized trifluoromethyl derivatives, reduced boronic esters, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential in the construction of biaryls and other organic frameworks.

Biology: In biological research, the compound can be employed as a probe or inhibitor in studies involving enzyme activity. Its trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to an organic halide. The trifluoromethyl group can enhance the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Molecular Targets and Pathways: In biological and medicinal contexts, the compound may interact with specific enzymes or receptors. The trifluoromethyl group can improve binding affinity and selectivity, while the boronic ester group can participate in biochemical pathways involving boronic acid derivatives.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares the boronic ester group but lacks the trifluoromethyl moiety.

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a different heterocyclic core.

Uniqueness: Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the boronic ester and trifluoromethyl groups on the pyridine ring. This combination of functional groups provides distinct chemical and physical properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)8-6-9(11(20)21-5)19-10(7-8)14(16,17)18/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOGXGCVMBJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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